molecular formula C13H9Cl2Si B14403431 CID 71411768 CAS No. 87938-58-7

CID 71411768

Cat. No.: B14403431
CAS No.: 87938-58-7
M. Wt: 264.20 g/mol
InChI Key: WPSNXECYTVSPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

87938-58-7

Molecular Formula

C13H9Cl2Si

Molecular Weight

264.20 g/mol

InChI

InChI=1S/C13H9Cl2Si/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13H

InChI Key

WPSNXECYTVSPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)[Si])Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 71411768 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71411768 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is being researched for its potential therapeutic applications. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 71411768 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71411768 lacks direct data in the provided evidence, a framework for comparing structurally or functionally analogous compounds can be established using methodologies from the cited literature. Below is a generalized approach based on studies of related compounds:

Structural Analogues

Structural comparisons often utilize PubChem 2D/3D overlays and mass spectrometry (MS) data. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) were compared via GC-MS chromatograms and stereochemical overlays to identify functional group variations and bioactivity differences .
  • Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267) were analyzed for substituent effects on inhibitory potency against bile acid transporters .

Hypothetical Table 1: Structural Comparison Framework

Compound (CID) Core Structure Functional Groups 3D Conformation Bioactivity (IC₅₀)
This compound Not available Not available Not available Not available
CID 101283546 Steroid Epoxide, hydroxyl Rigid backbone Cytotoxic
CID 72326 Triterpenoid Hydroxyl, ketone Flexible sidechains Inhibits NTCP

Functional Analogues

Functional comparisons rely on pharmacological assays and substrate/inhibitor specificities:

  • Bile acid substrates (CIDs 6675, 439763, 12594) were tested for transport efficiency by NTCP, with DHEAS (CID 12594) showing higher affinity than taurocholic acid (CID 6675) .
  • Drug candidates like irbesartan (CID 3749) and troglitazone (CID 5591) were evaluated for off-target inhibition of transporters, highlighting the need for selectivity studies .

Hypothetical Table 2: Functional Comparison Framework

Compound (CID) Target Protein Assay Type Affinity (Kd/Ki) Selectivity Ratio
This compound Unknown N/A N/A N/A
CID 3749 NTCP Competitive 12 µM 5.8 (vs. ASBT)
CID 5591 OATP1B1 Non-competitive 8 µM 3.2 (vs. NTCP)

Research Limitations and Recommendations

The absence of this compound in the provided evidence underscores critical gaps:

  • Nomenclature Validation: Confirm the CID’s accuracy and synonyms using PubChem or CASMI challenges .
  • Targeted Assays: If this compound is a novel compound, prioritize structural elucidation (e.g., NMR, X-ray crystallography) and high-throughput screening against common targets (e.g., transporters, enzymes) .
  • Data Reproducibility : Follow chromatographic and pharmacological guidelines from journals like Journal of Cheminformatics and Medicinal Chemistry Research to ensure methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.